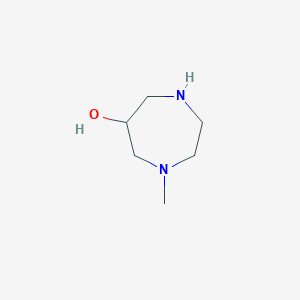![molecular formula C8H6BClF3KO2 B13479690 Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide typically involves the reaction of 4-chloro-2-(methoxycarbonyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield different organoboron derivatives.
Substitution: The compound participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds .
Wissenschaftliche Forschungsanwendungen
Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide has numerous applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include various organic halides and the pathways involve the formation of palladium complexes .
Vergleich Mit ähnlichen Verbindungen
- Potassium phenyltrifluoroboranuide
- Potassium 4-methoxyphenyltrifluoroboranuide
- Potassium 4-bromophenyltrifluoroboranuide
Uniqueness: Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. The presence of the chloro and methoxycarbonyl groups enhances its utility in various synthetic applications .
Eigenschaften
Molekularformel |
C8H6BClF3KO2 |
|---|---|
Molekulargewicht |
276.49 g/mol |
IUPAC-Name |
potassium;(4-chloro-2-methoxycarbonylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H6BClF3O2.K/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
XYKQQJYJOKMODE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=C(C=C1)Cl)C(=O)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)
![8-[(5-Methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13479630.png)


![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)
![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)




